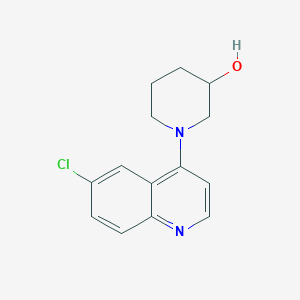

1-(6-Chloroquinolin-4-yl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloroquinolin-4-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c15-10-3-4-13-12(8-10)14(5-6-16-13)17-7-1-2-11(18)9-17/h3-6,8,11,18H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMCLFCUOZUTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Chloroquinolin 4 Yl Piperidin 3 Ol and Analogs

Retrosynthetic Analysis of the 1-(6-Chloroquinolin-4-yl)piperidin-3-ol Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, more readily available starting materials. amazonaws.com For this compound, the most logical disconnection is at the C-N bond linking the quinoline (B57606) and piperidine (B6355638) rings. This bond is typically formed via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

This primary disconnection (Path A) simplifies the target molecule into two key synthons: a 6-chloroquinolin-4-yl cation equivalent and a piperidin-3-ol anion equivalent. These correspond to the practical starting materials 4,6-dichloroquinoline (B1298317) and piperidin-3-ol , respectively.

Further deconstruction of these precursors is also considered:

4,6-dichloroquinoline can be retrosynthetically derived from 6-chloro-4-hydroxyquinoline, which in turn can be traced back to m-chloroaniline and a malonic ester derivative through a Gould-Jacobs or similar cyclization reaction. researchgate.netorgsyn.org

Piperidin-3-ol can be obtained from the reduction of 3-hydroxypyridine (B118123) or 3-piperidone. ketonepharma.com

This analysis provides a clear and logical pathway for the laboratory synthesis, starting from commercially available materials.

Classical Synthetic Routes to the Quinoline Core Precursors

The synthesis of the quinoline core, specifically 4,6-dichloroquinoline, is a critical step. Various classical methods for quinoline synthesis have been established over many years. researchgate.netiipseries.org

One of the most common and scalable routes begins with m-chloroaniline. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) with ethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331) ring system. orgsyn.org

Synthetic Scheme for 4,6-Dichloroquinoline:

Condensation: m-Chloroaniline is reacted with ethyl ethoxymethylenemalonate. This step typically proceeds by heating the neat reactants, often on a steam bath, to form an intermediate acrylate (B77674). orgsyn.org

Thermal Cyclization: The resulting acrylate is heated in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), to induce cyclization, affording 6-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester. orgsyn.org

Saponification and Decarboxylation: The ester is saponified with a base (e.g., NaOH), and subsequent acidification yields the carboxylic acid. This acid is then decarboxylated by heating in the high-boiling solvent to give 6-chloro-4-hydroxyquinoline.

Chlorination: The final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically achieved by treating 6-chloro-4-hydroxyquinoline with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating, to yield the desired precursor, 4,6-dichloroquinoline. prepchem.comacs.orgnih.gov

| Step | Reagents & Conditions | Product |

| 1. Condensation | m-chloroaniline, ethyl ethoxymethylenemalonate, heat | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate |

| 2. Cyclization | High-boiling solvent (e.g., Dowtherm A), heat (~250 °C) | 6-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester |

| 3. Hydrolysis & Decarboxylation | i) NaOH, heat; ii) Acid; iii) Heat | 6-chloro-4-quinolinol |

| 4. Chlorination | Phosphorus oxychloride (POCl₃), heat | 4,6-Dichloroquinoline |

This interactive table summarizes the key steps in a typical synthesis of the quinoline precursor.

Synthetic Approaches to Substituted Piperidine Ring Systems

The second key component, piperidin-3-ol, is a substituted piperidine that can be synthesized through several established methods. nih.gov

Common synthetic routes include:

Reduction of 3-Piperidone: 3-Piperidone can be reduced to piperidin-3-ol using reducing agents like sodium borohydride (B1222165) (NaBH₄). ketonepharma.com This method is straightforward but depends on the availability of the starting ketone.

Hydrogenation of 3-Hydroxypyridine: A widely used industrial method involves the catalytic hydrogenation of 3-hydroxypyridine. google.comquickcompany.in This reaction typically employs a rhodium-on-carbon (Rh/C) or ruthenium catalyst under high pressure of hydrogen gas. This approach is efficient for large-scale production. google.com

From Protected Precursors: Synthesis often proceeds via N-protected piperidine derivatives, such as N-Boc-3-hydroxypiperidine or N-benzyl-3-hydroxypiperidine, to avoid side reactions involving the secondary amine. The protecting group is then removed in a final step. For example, the Boc group is readily cleaved under acidic conditions (e.g., HCl in ethyl acetate). chemicalbook.com

Palladium-Catalyzed N-Arylation Strategies for Quinoline-Piperidine Linkage

The crucial step in constructing the target molecule is the formation of the C-N bond between the 4-position of the quinoline ring and the nitrogen atom of the piperidine ring. While classical nucleophilic aromatic substitution can be used, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer superior efficiency, generality, and milder reaction conditions. nih.govnih.gov

This reaction couples an aryl halide (4,6-dichloroquinoline) with an amine (piperidin-3-ol). The chlorine atom at the 4-position of the quinoline is significantly more reactive towards nucleophilic substitution than the one at the 6-position, allowing for selective coupling.

Key components of this catalytic system include:

Palladium Precatalyst: Common choices are Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

Phosphine (B1218219) Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate the catalytic cycle. Ligands like Xantphos, BINAP, or DavePhos are frequently employed.

Base: A non-nucleophilic base is required to deprotonate the piperidine nitrogen and facilitate the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or DMF are typically used.

A representative reaction would involve heating 4,6-dichloroquinoline and piperidin-3-ol in toluene with Pd(OAc)₂, a suitable phosphine ligand, and NaOtBu.

| Catalyst Component | Example | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The core catalytic metal center. |

| Ligand | Xantphos, PPh₃, BINAP | Stabilizes the Pd center and promotes reductive elimination. beilstein-journals.org |

| Base | NaOtBu, Cs₂CO₃ | Activates the amine nucleophile. |

| Solvent | Toluene, Dioxane, DMF | Provides an inert medium for the reaction. |

This interactive table outlines the components of a typical Pd-catalyzed N-arylation reaction.

Stereoselective Synthesis of this compound Stereoisomers

The hydroxyl group at the 3-position of the piperidine ring creates a stereocenter, meaning this compound exists as a pair of enantiomers: (R) and (S). For many pharmaceutical applications, a single enantiomer is required. Stereoselective synthesis can be achieved in several ways. nih.govrsc.org

Chiral Resolution: The racemic mixture of piperidin-3-ol can be resolved using a chiral resolving agent, such as D-pyroglutamic acid or a derivative of tartaric acid. google.com This process forms diastereomeric salts that can be separated by crystallization, followed by liberation of the pure enantiomer.

Asymmetric Synthesis: A more direct approach is the asymmetric synthesis of a chiral piperidine precursor. For example, the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase enzyme (KRED) can produce (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. mdpi.com This chiral building block can then be deprotected and coupled with 4,6-dichloroquinoline to yield the enantiomerically pure final product.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, such as an amino acid, can also provide a route to enantiomerically pure piperidine intermediates.

A common industrial approach involves the synthesis and resolution of N-Boc-3-hydroxypiperidine, followed by coupling. mdpi.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthesis to be practical, especially on a larger scale, optimization of reaction conditions is paramount to maximize yield, minimize waste, and ensure safety and cost-effectiveness. researchgate.netresearchgate.net

For the key palladium-catalyzed N-arylation step, optimization studies would typically investigate:

Catalyst and Ligand Screening: Different palladium sources and phosphine ligands are tested to find the most active and stable combination for this specific transformation. beilstein-journals.org

Base and Solvent Effects: The choice of base and solvent can dramatically influence reaction rate and yield. For example, a stronger base like NaOtBu might be effective at lower temperatures, while a weaker base like K₂CO₃ might require higher temperatures but be more economical.

Temperature and Reaction Time: These parameters are adjusted to find the optimal balance between reaction completion and the formation of degradation byproducts.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key goal for scalable synthesis. Studies are performed to determine the lowest possible catalyst loading that still provides an efficient reaction.

These systematic optimizations are crucial for transitioning a laboratory procedure into a robust manufacturing process.

Multicomponent Reactions and Domino Sequences in Analog Preparation

For the rapid generation of a library of analogs based on the this compound scaffold, more advanced strategies like multicomponent reactions (MCRs) and domino (or cascade) reactions are highly valuable. rsc.orgiupac.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product in one step, which is highly efficient. rsc.org For instance, variations of the Friedländer or Povarov reactions can be adapted into MCR formats to build diverse quinoline cores from different anilines, aldehydes, and ketones. researchgate.netiipseries.orgeurekaselect.com These varied quinoline precursors could then be coupled to piperidin-3-ol.

Domino Sequences: A domino reaction is a process where a single event triggers a cascade of subsequent intramolecular reactions to rapidly build molecular complexity. iupac.orgnih.gov For example, a domino sequence could be designed to form the substituted piperidine ring. An intramolecular cyclization triggered by an initial intermolecular reaction could efficiently construct the heterocyclic core, which can then be used in the final coupling step.

These modern synthetic strategies enable the efficient exploration of the chemical space around the core structure, facilitating the discovery of analogs with potentially improved properties.

Green Chemistry Principles in the Synthesis of Quinoline-Piperidine Hybrids

The synthesis of complex pharmaceutical molecules like this compound and its analogs is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that minimize environmental impact by reducing waste, eliminating hazardous substances, improving energy efficiency, and enhancing atom economy. ijpsjournal.comacs.org Traditional methods for synthesizing quinoline scaffolds often rely on harsh conditions, toxic reagents, and environmentally damaging solvents, leading to significant waste generation. researchgate.nettandfonline.com Consequently, the development of sustainable and eco-friendly synthetic routes is a primary focus in modern medicinal chemistry. acs.orgnih.gov

Green chemistry offers a framework to address these challenges through innovative strategies such as the use of alternative solvents, energy-efficient reaction methods, and advanced catalytic systems. ijpsjournal.comrsc.org These approaches are not only environmentally beneficial but can also lead to higher yields, shorter reaction times, and simplified operational procedures. tandfonline.comacgpubs.org

Key Green Strategies in Quinoline Synthesis

Several key strategies are employed to make the synthesis of the quinoline core, a crucial component of the target hybrids, more sustainable.

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents is a cornerstone of green synthesis.

Water: As a non-toxic, inexpensive, and readily available solvent, water is an ideal medium for many organic reactions. tandfonline.com For instance, the synthesis of quinoline derivatives via the Friedländer annulation has been successfully carried out in water, sometimes catalyzed by reagents like p-toluenesulfonic acid, with yields ranging from 60-94%. tandfonline.com

Glycerol (B35011): This biodegradable liquid, derived from renewable resources, serves as an excellent green solvent due to its high boiling point and low vapor pressure. researchgate.netpnu.ac.ir The synthesis of quinolines has been demonstrated in glycerol using niobium(V) chloride as a catalyst, achieving high yields (76–98%) in short reaction times (20–90 minutes). researchgate.netpnu.ac.ir

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered environmentally friendly alternatives that can act as both the reaction medium and the catalyst, often under solvent-free conditions. ijpsjournal.com

Alternative Energy Sources:

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, significantly reducing reaction times from hours to minutes and often improving product yields. ijpsjournal.comrsc.org For example, a microwave-assisted synthesis of quinoline derivatives in water reported yields of 75–93%, a substantial improvement over the 32% yield obtained using ethylene (B1197577) glycol under similar conditions. tandfonline.com

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation provides another energy-efficient method for promoting chemical reactions, aligning with green chemistry principles. ijpsjournal.comacs.org

Advanced Catalysis:

Heterogeneous and Recyclable Catalysts: The use of solid catalysts that can be easily recovered and reused minimizes waste and improves the economic viability of a process. rsc.org Nanocatalysts, such as nano ZnO, and solid acids like montmorillonite (B579905) K-10 have been employed for the solvent-free synthesis of quinolines. acs.orgrsc.org Some nanocatalysts can be recovered and reused for multiple cycles with only a slight decrease in product yield. acs.org

Biocatalysis: Enzymes offer a highly efficient and environmentally benign catalytic option. In the context of quinoline-piperidine hybrids, chemo-enzymatic methods can be used to produce key building blocks. For example, the asymmetric dearomatization of activated pyridines using ene-reductases (EneIREDs) provides a sustainable route to stereo-enriched chiral piperidines, which are crucial precursors for the final hybrid molecule. acs.org

Atom Economy and Multicomponent Reactions (MCRs):

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product. nih.gov Reactions with high atom economy generate minimal waste. nih.govchemrxiv.org

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and intermediate purification stages. rsc.orgresearchgate.net Many green syntheses of quinolines utilize a three-component approach, for example, reacting an aniline, an aldehyde, and an alkyne, which can achieve nearly 90% atom economy. rsc.org

Application to the Synthesis of Quinoline-Piperidine Hybrids

The assembly of a molecule like this compound can be made significantly greener by applying these principles to each stage of its synthesis.

Synthesis of the 6-Chloroquinoline Core: The Friedländer annulation is a common method for this step. Green variations of this reaction utilize eco-friendly catalysts and solvents. The table below compares different catalytic systems and conditions.

| Reaction Type | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Friedländer Synthesis | Niobium(V) Chloride (NbCl5) | Glycerol | Conventional Heating | 20-90 min | 76-98 | researchgate.netpnu.ac.ir |

| Friedländer Synthesis | Chloramine-T | Acetonitrile | Reflux | 4 hours | Excellent | acgpubs.org |

| Multicomponent Reaction | Montmorillonite K-10 | Solvent-free | Microwave | Minutes | Excellent | rsc.org |

| Friedländer Synthesis | Sulfamic Acid | Solvent-free | Conventional Heating | Not Specified | Good-Excellent | rsc.org |

| Multicomponent Reaction | p-Toluenesulfonic acid (p-TSA) | Water | Conventional Heating (90°C) | 2.5-3.5 hours | 60-94 | tandfonline.com |

Synthesis of the Piperidin-3-ol Moiety: The preparation of the substituted piperidine ring can be achieved through highly efficient biocatalytic methods, representing a pinnacle of green synthesis. The use of enzymes can provide the desired stereochemistry, which is often crucial for biological activity, without resorting to complex chiral auxiliaries or resolution steps. acs.org

Coupling of the Quinoline and Piperidine Scaffolds: The final step typically involves a nucleophilic substitution reaction between the 4-chloroquinoline (B167314) core and the 3-hydroxypiperidine. nih.govnih.gov Green principles can be applied by selecting a benign solvent, optimizing the reaction temperature to conserve energy, and utilizing a catalyst to improve reaction efficiency and reduce reaction times. Microwave-assisted Suzuki coupling has been used to functionalize quinoline scaffolds, demonstrating a green approach for C-C bond formation that could be adapted for C-N bond formation in this final coupling step. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be transformed from a conventional, multi-step process with a significant environmental footprint into a more sustainable, efficient, and atom-economical pathway.

Molecular Design and Structure Activity Relationship Sar Studies of 1 6 Chloroquinolin 4 Yl Piperidin 3 Ol Derivatives

Design Principles for Quinoline-Piperidine Hybrid Libraries

The creation of quinoline-piperidine hybrid libraries is rooted in the principle of molecular hybridization, which involves covalently linking two or more distinct pharmacophores to generate a new chemical entity. researchgate.net This strategy can lead to compounds with synergistic or additive effects, dual-target activity, or enhanced potency compared to the individual fragments. researchgate.netnih.gov

The design of these libraries often follows a structure-based approach, where known structural features responsible for biological activity are rationally combined. nih.gov For instance, the quinoline (B57606) moiety is a privileged scaffold found in numerous antimicrobial and anticancer agents, while the piperidine (B6355638) ring is a common component in centrally active and various other therapeutic compounds. researchgate.netscielo.br The objective is to create a diverse set of molecules by introducing various substituents on both the quinoline and piperidine rings, thereby exploring a broad chemical space to optimize interactions with a specific biological target. nih.govnih.gov This approach has been successfully applied to generate libraries targeting a range of biological systems, including kinases, bacteria, and protozoa. nih.govnih.govnih.gov

Positional and Substituent Effects on the Quinoline Ring System

The substitution pattern on the quinoline ring system is a critical determinant of the biological activity and selectivity of the hybrid molecule. The nature and position of substituents can modulate the compound's electronic, steric, and lipophilic properties, which in turn influences its interaction with target proteins.

| Position | Substituent | Observed Effect | Reference Scaffold | Citation |

|---|---|---|---|---|

| C-6 | -Cl, -F, -OCH3 | Modulates biological activity and selectivity. | Quinoline / Quinazoline | nih.govnih.govnih.gov |

| C-2 | -Cl | Identified as a key feature for antimicrobial activity. | 2-Chloroquinoline | researchgate.net |

| C-4 | Aniline (B41778) moiety | Affects selectivity for HER2 over EGFR. | Quinazoline | nih.gov |

Impact of Piperidine Ring Substitutions on Ligand-Target Interactions

Substitutions on the piperidine ring play a pivotal role in orienting the molecule within a binding site and establishing key interactions that govern affinity and efficacy. The 3-hydroxy (-OH) group on the piperidine ring of 1-(6-chloroquinolin-4-yl)piperidin-3-ol is a particularly significant feature. This hydroxyl group can function as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form strong, directional interactions with amino acid residues (such as aspartate, glutamate, serine, or threonine) in a target protein's active site. nih.gov

In the development of related heterocyclic hybrids, the modification of substituents on the piperidine or piperazine (B1678402) ring is a common strategy to enhance potency. For example, attaching various alkyl or aryl groups to the piperidine nitrogen has been shown to modulate antiviral activity. nih.gov Similarly, derivatization of the piperazine nitrogen with different sulfonamides or amides in quinoline-piperazine hybrids has been explored to optimize antibacterial properties. nih.gov The strategic placement of functional groups on the piperidine ring is therefore essential for fine-tuning ligand-target interactions.

Stereochemical Influences on Molecular Recognition and Binding Efficacy

The structure of this compound contains a chiral center at the C3 position of the piperidine ring, where the hydroxyl group is attached. Consequently, the molecule exists as a pair of enantiomers: (R)-1-(6-chloroquinolin-4-yl)piperidin-3-ol and (S)-1-(6-chloroquinolin-4-yl)piperidin-3-ol.

Stereochemistry is a fundamental factor in molecular recognition, as biological targets like enzymes and receptors are themselves chiral environments. The three-dimensional arrangement of a ligand's functional groups must be complementary to the topology of the binding site for effective interaction. youtube.com It is common for one enantiomer to exhibit significantly higher potency than the other because its spatial configuration allows for optimal alignment of key interacting groups (e.g., the 3-hydroxyl group) with corresponding residues in the target protein. The other enantiomer may bind weakly or not at all. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in SAR studies to identify the more active stereoisomer and to develop more selective and potent therapeutic agents.

Exploration of Linker Modifications and Their Conformational Impact

The linker connecting the quinoline and piperidine moieties dictates their relative spatial orientation and conformational flexibility. In the this compound scaffold, the two rings are joined directly via a covalent bond between the C4 of the quinoline and the N1 of the piperidine. This direct linkage creates a relatively constrained system, limiting the rotational freedom between the two rings and locking them into a more defined set of low-energy conformations.

Development of Pharmacophore Models for the this compound Scaffold

A pharmacophore model defines the essential set of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.govresearchgate.net For the this compound scaffold, a ligand-based or structure-based pharmacophore model can be developed to guide the design of new derivatives and for use in virtual screening campaigns. nih.gov The key pharmacophoric features of this scaffold are derived directly from its chemical structure.

These features include:

Aromatic/Hydrophobic Region: The quinoline ring system provides a large, flat, hydrophobic surface capable of engaging in aromatic (π-π) stacking and hydrophobic interactions. nih.govnih.gov

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the quinoline ring and the oxygen atom of the piperidine's hydroxyl group can both act as hydrogen bond acceptors. nih.gov

Hydrogen Bond Donor (HBD): The hydroxyl group on the piperidine ring is a crucial hydrogen bond donor. nih.gov

Hydrophobic/Halogen Feature: The chlorine atom at the 6-position can contribute to hydrophobic interactions or potentially form a halogen bond with an appropriate protein residue.

Positive Ionizable Feature (PI): Under physiological conditions, the basic nitrogen of the piperidine ring can be protonated, allowing it to form an ionic bond or a strong hydrogen bond with a negatively charged amino acid residue. nih.gov

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Citation |

|---|---|---|---|

| Aromatic/Hydrophobic | Quinoline Ring | π-π stacking, hydrophobic | nih.govnih.gov |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen, Piperidine -OH | Hydrogen bonding | nih.gov |

| Hydrogen Bond Donor (HBD) | Piperidine -OH | Hydrogen bonding | nih.gov |

| Hydrophobic/Halogen | 6-Chloro Substituent | Hydrophobic, Halogen bond | - |

| Positive Ionizable (PI) | Piperidine Nitrogen (protonated) | Ionic bond, Hydrogen bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Congeners

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For congeners of this compound, a QSAR model could provide predictive insights into how structural modifications affect potency.

The development of a QSAR model involves synthesizing a library of analogues with systematic variations and measuring their biological activity. These variations could include different substituents on the quinoline ring (e.g., at positions 2, 6, 7, or 8) or modifications to the piperidine ring (e.g., altering the 3-hydroxyl group). For each analogue, a set of molecular descriptors is calculated, representing physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.govnih.gov Statistical methods are then used to build an equation that relates these descriptors to the observed activity.

For example, a QSAR study on antiplasmodial 6-fluoroquinolines successfully developed a predictive model (R² = 0.921) based on descriptors related to topology and molecular geometry. nih.gov Another study on antitubercular quinolinones found that activity was strongly correlated with van der Waals volume, electron density, and electronegativity. nih.gov A similar approach for the this compound scaffold would allow researchers to quantify the SAR and prioritize the synthesis of more potent compounds.

| Compound Series | Structural Variation | Potential Descriptors | Goal | Citation |

|---|---|---|---|---|

| Series A | Substitution at Quinoline C6 (e.g., -F, -Br, -CH3, -OCH3) | LogP, Hammett constant (σ), Molar Refractivity | Optimize electronic and steric effects of the quinoline ring. | nih.govnih.gov |

| Series B | Modification of Piperidine C3 (e.g., -OCH3, -NH2, -F) | Hydrogen bonding capacity, Dipole moment | Probe the importance of the H-bonding group. | nih.gov |

| Series C | Substitution at Quinoline C2 or C8 | Steric parameters (e.g., T_C_N_5), van der Waals volume | Explore new interaction points with the target. | nih.govderpharmachemica.com |

Fragment-Based Drug Discovery Approaches with the Quinoline-Piperidine Framework

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. researchoutreach.orgnih.gov This approach involves screening collections of low-molecular-weight compounds, or "fragments," for binding to a biological target. nih.gov The resulting hits, although typically exhibiting weak affinity, serve as efficient starting points for optimization into more potent and drug-like molecules. nih.govnih.gov The quinoline and piperidine scaffolds, key components of this compound, are privileged structures in medicinal chemistry and have been effectively utilized in FBDD campaigns. nih.govnih.govwhiterose.ac.uk

The quinoline nucleus is a versatile scaffold found in numerous pharmacologically active agents. mdpi.comresearchgate.net Its aromatic nature and ability to participate in various non-covalent interactions make it an attractive fragment for targeting diverse protein families. nih.govmdpi.com For instance, a fragment-based approach successfully identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of JMJD3, an enzyme implicated in cancer and inflammation. nih.govnih.gov In this study, a quinoline-8-carboxylic acid fragment was identified through virtual screening and subsequently optimized to enhance its interaction with the target protein. nih.gov This highlights the utility of the quinoline core as a foundational element in FBDD for generating novel inhibitors.

Similarly, the piperidine ring, a saturated heterocycle, offers a three-dimensional architecture that is highly desirable in modern drug discovery. whiterose.ac.ukrsc.org Fragment libraries are often criticized for being predominantly populated with flat, two-dimensional molecules. whiterose.ac.ukrsc.org The incorporation of 3D fragments, such as those derived from piperidine, allows for a more comprehensive exploration of the chemical space and can lead to improved physicochemical properties and better target engagement. whiterose.ac.uk Researchers have focused on the synthesis of diverse piperidine-based fragments to enrich screening collections and enhance the discovery of novel therapeutic agents. whiterose.ac.ukrsc.org

The combination of the quinoline and piperidine moieties into a single framework, as seen in this compound, presents a compelling starting point for FBDD. This scaffold can be deconstructed into its constituent fragments for initial screening or utilized as a more complex fragment itself. The general strategies in FBDD, such as fragment growing, linking, and merging, can be effectively applied to the quinoline-piperidine framework.

Fragment Growing: In this approach, a small fragment that binds to the target is identified, and its structure is extended to pick up additional interactions with the protein, thereby increasing affinity and selectivity. For the quinoline-piperidine scaffold, either the quinoline or the piperidine moiety could serve as the initial binding fragment. For example, if the quinoline part of the molecule is found to bind in a specific pocket of a target protein, medicinal chemists could systematically add substituents to the piperidine ring to engage with adjacent regions of the binding site.

Fragment Linking: This strategy involves identifying two or more fragments that bind to different, often adjacent, sites on the target protein. These fragments are then connected by a linker to create a single, high-affinity molecule. The quinoline and a separate piperidine-containing fragment could be identified in a primary screen and subsequently linked to generate a molecule resembling the this compound framework.

Fragment Merging: Here, overlapping fragments that bind to the same region of the target are combined to create a novel, more potent ligand that incorporates the key binding features of the parent fragments.

A hypothetical fragment screening campaign for a target kinase, for which quinoline derivatives are known inhibitors, could yield data as presented in the interactive table below. This table illustrates how fragments related to the quinoline-piperidine framework might be identified and prioritized for further development.

Table 1: Hypothetical Fragment Screening Hits for a Target Kinase

| Fragment ID | Fragment Structure | Fragment Type | Molecular Weight (Da) | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) |

| F1 | Quinoline | Quinoline | 129.16 | 500 | 0.35 |

| F2 | 6-Chloroquinoline | Quinoline | 163.61 | 250 | 0.36 |

| F3 | Piperidin-3-ol | Piperidine | 101.15 | >1000 | - |

| F4 | 4-Aminopiperidine (B84694) | Piperidine | 100.16 | 800 | 0.32 |

| F5 | 1-(Quinolin-4-yl)piperidine | Quinoline-Piperidine | 212.29 | 50 | 0.41 |

In this hypothetical screen, the initial quinoline fragment (F1) shows weak binding. The addition of a chlorine atom (F2), a common modification in medicinal chemistry, improves the affinity. While piperidin-3-ol (F3) itself may not show significant binding, a related fragment, 4-aminopiperidine (F4), demonstrates weak activity. The combination of the quinoline and piperidine scaffolds into a single, more complex fragment (F5) results in a significant improvement in binding affinity and ligand efficiency, providing a strong starting point for a hit-to-lead optimization campaign. This exemplifies how the quinoline-piperidine framework can be systematically built up and optimized using the principles of fragment-based drug discovery.

Investigation of Biological Target Interactions and Molecular Mechanisms

Identification of Putative Biological Targets through Ligand-Based and Structure-Based Approaches

No publicly available studies have reported the use of ligand-based or structure-based computational methods to identify potential biological targets for 1-(6-Chloroquinolin-4-yl)piperidin-3-ol. Research in this area would typically involve virtual screening of compound libraries against known protein structures or the development of pharmacophore models based on molecules with similar structures and known activities.

In Vitro Enzyme Inhibition Assays and Kinetic Characterization

There is no published data on the in vitro inhibitory activity of this compound against any specific enzymes. Consequently, no kinetic parameters such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) are available to characterize its potential as an enzyme inhibitor.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

Information regarding the binding affinity and selectivity of this compound for any biological receptors is absent from the scientific literature. Receptor binding assays are crucial for understanding the potential pharmacological effects of a compound, and such studies have not been reported for this specific molecule.

Cellular Uptake and Subcellular Localization Studies in Relevant Cell Lines

There are no available research articles detailing the cellular uptake or subcellular localization of this compound in any cell lines. Such studies would be necessary to determine if the compound can enter cells and where it might accumulate to exert a biological effect.

Mechanistic Elucidation of Target Modulation at the Molecular Level

Without the identification of a biological target, no studies on the molecular mechanism of action for this compound have been published. Elucidating the precise molecular interactions between a compound and its target is fundamental to understanding its biological function.

Perturbation of Specific Biochemical Pathways by this compound

No research has been published that investigates the effects of this compound on any specific biochemical pathways. Pathway analysis is essential to understand the broader physiological consequences of a compound's activity.

Role of Compound Metabolites in Biological Activity (excluding in vivo human metabolism and clinical relevance)

There is no information available regarding the metabolites of this compound or the potential biological activity of any such metabolites.

Resistance Mechanisms at the Molecular Target Level

The emergence of drug resistance in Plasmodium falciparum is a major challenge in malaria control. For 4-aminoquinoline (B48711) drugs like chloroquine (B1663885), the primary mechanism of resistance at the molecular level involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.govnih.gov

The PfCRT protein is located on the membrane of the parasite's digestive vacuole. nih.govproquest.com In its wild-type (non-mutated) form, it does not transport chloroquine. However, specific point mutations in the pfcrt gene result in an altered PfCRT protein that can actively transport the protonated form of chloroquine out of the digestive vacuole. plos.orguni-heidelberg.de This efflux mechanism reduces the drug concentration within the vacuole to sub-therapeutic levels, preventing it from inhibiting hemozoin formation and allowing the parasite to survive. nih.govnih.gov

A key mutation strongly associated with chloroquine resistance is the substitution of threonine (T) for lysine (B10760008) (K) at position 76 (K76T) of the PfCRT protein. nih.govnih.govresearchgate.net This single amino acid change is considered a primary determinant of chloroquine resistance. nih.govresearchgate.net However, other mutations in PfCRT often accompany K76T in resistant strains, suggesting they may compensate for any fitness cost associated with the primary mutation or further modulate the level of resistance. nih.gov

Interestingly, some newer 4-aminoquinoline-piperidine hybrids have been developed that show efficacy against chloroquine-resistant strains. It is hypothesized that the structural modifications in these newer compounds may prevent their recognition and transport by the mutated PfCRT, thus allowing them to accumulate in the digestive vacuole and exert their antimalarial effect. nih.gov

In addition to mutations in pfcrt, mutations in other transporter genes, such as the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes another transporter on the digestive vacuole membrane, can modulate the level of resistance to chloroquine and other antimalarials. nih.govresearchgate.net

Furthermore, new mutations in PfCRT have been identified that are associated with resistance to other 4-aminoquinoline drugs like piperaquine, which is often used in artemisinin-based combination therapies. nih.gov This highlights the continuous evolution of resistance mechanisms in P. falciparum at the molecular target level.

Table 1: Key Proteins and Genes in 4-Aminoquinoline Resistance

| Gene | Protein | Function | Role in Resistance |

| pfcrt | P. falciparum Chloroquine Resistance Transporter (PfCRT) | Transmembrane protein on the digestive vacuole membrane. | Point mutations enable the transport of 4-aminoquinolines out of the digestive vacuole, reducing their effective concentration. nih.govplos.orguni-heidelberg.de |

| pfmdr1 | P. falciparum Multidrug Resistance 1 (PfMDR1) | ABC transporter protein on the digestive vacuole membrane. | Mutations can modulate the level of resistance to various antimalarial drugs, including 4-aminoquinolines. nih.govresearchgate.net |

Table 2: Significant Mutations in the pfcrt Gene and their Association with Resistance

| Mutation | Amino Acid Change | Associated Drug Resistance | Mechanism |

| K76T | Lysine to Threonine | Chloroquine | Considered the primary mutation conferring chloroquine resistance by enabling drug efflux. nih.govnih.govnih.gov |

| H97Y | Histidine to Tyrosine | Piperaquine | Associated with reduced susceptibility to piperaquine. nih.gov |

| F145I | Phenylalanine to Isoleucine | Piperaquine | Associated with reduced susceptibility to piperaquine. nih.gov |

| I218F | Isoleucine to Phenylalanine | Piperaquine | Associated with reduced susceptibility to piperaquine. nih.gov |

| G353V | Glycine to Valine | Piperaquine | Associated with reduced susceptibility to piperaquine. nih.gov |

| C101F | Cysteine to Phenylalanine | Altered Drug Sensitivity | Can lead to increased sensitivity to chloroquine when introduced into a chloroquine-resistant PfCRT variant. nih.govodu.edu |

| L272F | Leucine to Phenylalanine | Altered Drug Sensitivity | Can lead to increased sensitivity to chloroquine when introduced into a chloroquine-resistant PfCRT variant. nih.govodu.edu |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 1-(6-chloroquinolin-4-yl)piperidin-3-ol and its analogs, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity. The quinoline (B57606) scaffold is a known pharmacophore for various targets, including protein kinases, parasitic enzymes, and G-protein coupled receptors.

Docking studies typically involve preparing the three-dimensional structure of the ligand and the target protein. The conformational space of the ligand is then explored within the binding site of the protein, and various scoring functions are used to estimate the binding affinity of different poses. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For instance, based on the known activity of similar quinoline derivatives, potential targets for this compound could include enzymes like phosphoinositide 3-kinases (PI3Ks) or parasitic proteases. mdpi.com Docking this compound into the active site of such a target would help in elucidating its binding mode and predicting its inhibitory potential. The hydroxyl group on the piperidine (B6355638) ring and the nitrogen atoms in the quinoline and piperidine rings are likely to be key hydrogen bond donors and acceptors, respectively. The chloro-substituent on the quinoline ring can also contribute to binding through halogen bonding or by influencing the electronic properties of the aromatic system.

Table 1: Representative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ (PDB ID: XXXX) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU78, VAL86, ALA108, LYS130, GLU145, TYR146 |

| Key Interactions | Hydrogen bond with LYS130 (hydroxyl group), Pi-alkyl interaction with VAL86 (quinoline ring) |

Molecular Dynamics Simulations of Ligand-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-target complex over time. wikipedia.org An MD simulation would involve placing the docked complex of this compound and its target in a simulated physiological environment (water, ions) and solving Newton's equations of motion for all atoms in the system.

These simulations, typically run for nanoseconds to microseconds, provide valuable insights into:

Stability of the binding pose: MD simulations can assess whether the initial docked pose is stable or if the ligand reorients within the binding site.

Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

Role of water molecules: The simulation can reveal the role of specific water molecules in mediating the interaction between the ligand and the protein.

Binding free energy calculations: Trajectories from MD simulations can be used as input for more accurate binding free energy calculations.

For this compound, an MD simulation could confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing greater confidence in the proposed binding mode. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. arabjchem.orgnih.gov For this compound, DFT calculations can provide a wealth of information that is not accessible through classical molecular mechanics methods.

Key properties that can be calculated include:

Optimized geometry: QM methods provide a more accurate prediction of the molecule's three-dimensional structure.

Electronic properties: The distribution of electrons in the molecule can be visualized through properties like the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule. nih.govscirp.org

Reactivity descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, providing insights into the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

Table 2: Representative Quantum Mechanical Properties of this compound (Calculated using DFT at the B3LYP/6-31G level)*

| Property | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.8 |

| Molecular Electrostatic Potential (MEP) | Negative potential around the quinoline nitrogen and the hydroxyl oxygen, indicating sites for electrophilic attack. |

Prediction of Binding Free Energies using Advanced Computational Methods

While docking scores provide a rapid estimation of binding affinity, more accurate predictions can be obtained using methods that combine molecular mechanics with continuum solvation models, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.govrsc.orgnyu.edu These "end-point" methods calculate the binding free energy by considering the energies of the complex, the free protein, and the free ligand.

The binding free energy is typically decomposed into several components:

Molecular mechanics energy: Includes van der Waals and electrostatic interactions.

Polar solvation energy: The energy required to transfer the molecule from a vacuum to a polar solvent.

Nonpolar solvation energy: Related to the creation of a cavity in the solvent.

These calculations are performed on a set of snapshots extracted from an MD simulation trajectory, providing an ensemble-averaged estimate of the binding free energy. nih.govresearchgate.net For this compound, MM/PBSA or MM/GBSA calculations could be used to rank its affinity against a panel of potential targets or to compare the binding of a series of its derivatives, guiding lead optimization efforts.

Table 3: Representative MM/PBSA Binding Free Energy Calculation for the this compound-Kinase Complex

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG_bind) | -35.0 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Optimization (excluding in vivo human outcomes)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its success as a drug candidate. In silico ADME prediction models can provide rapid and cost-effective evaluation of these properties before a compound is synthesized. For this compound, various computational tools can predict its physicochemical properties and pharmacokinetic behavior. nih.govajol.info

These predictions are based on the molecule's structure and include parameters such as:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous solubility (logS): Influences dissolution and absorption.

Plasma protein binding: Determines the fraction of free drug available to act on its target.

Blood-brain barrier penetration: Important for drugs targeting the central nervous system.

Cytochrome P450 inhibition: Predicts potential for drug-drug interactions.

By analyzing the predicted ADME profile of this compound, medicinal chemists can identify potential liabilities and make structural modifications to improve its drug-like properties. nih.gov

Table 4: Representative In Silico ADME Prediction for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 278.75 | < 500 |

| logP | 2.8 | -0.4 to 5.6 |

| Aqueous Solubility (logS) | -3.5 | > -4 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Low to Moderate |

Homology Modeling and Protein Structure Prediction for Target Identification

In cases where the experimental three-dimensional structure of a biological target is unavailable, homology modeling can be used to build a reliable model. This technique relies on the principle that proteins with similar sequences adopt similar structures. If a potential target for this compound, such as a specific kinase or transporter, lacks a crystal structure, a homology model can be constructed using the known structure of a related protein as a template. nih.gov

The process of homology modeling involves:

Template identification: Searching for proteins with known structures that have a high sequence similarity to the target protein.

Sequence alignment: Aligning the sequence of the target protein with the template sequence.

Model building: Building the three-dimensional model of the target based on the alignment and the template structure.

Model refinement and validation: Optimizing the model's geometry and assessing its quality using various computational tools.

The resulting homology model can then be used for molecular docking and virtual screening studies to investigate the interaction of this compound with the target. For example, a homology model of P-glycoprotein, a known efflux pump for many drugs, could be used to study whether this compound is a potential substrate or inhibitor. arabjchem.orgnih.gov

Virtual Screening Methodologies for Novel Quinoline-Piperidine Scaffolds

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, virtual screening can be employed to discover novel derivatives with improved potency or selectivity.

Two main approaches are used:

Ligand-based virtual screening: This method uses the structure of a known active compound, like this compound, to find other molecules with similar properties (e.g., shape, pharmacophore features).

Structure-based virtual screening: This approach involves docking a library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity. mdpi.com

A typical virtual screening workflow for identifying novel quinoline-piperidine scaffolds might involve:

Defining a virtual library of compounds.

Filtering the library based on physicochemical properties (e.g., Lipinski's rule of five).

Performing high-throughput docking against the target protein.

Selecting the top-scoring compounds for further analysis and experimental testing.

This approach can significantly accelerate the discovery of new lead compounds based on the promising quinoline-piperidine scaffold. mdpi.comnih.gov

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

Chemoinformatics and data mining have become indispensable tools in modern drug discovery, enabling the systematic analysis of the relationship between chemical structures and biological activities. For the chemical class to which this compound belongs, these computational approaches are primarily employed to navigate the vast chemical space of quinoline-piperidine analogs and to elucidate the complex structure-activity relationships (SAR) that govern their therapeutic potential, particularly as antimalarial agents.

The quinoline scaffold is a well-established pharmacophore in antimalarial drug design, with chloroquine (B1663885) serving as a historical benchmark. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the continuous exploration of novel quinoline derivatives. nih.gov Chemoinformatic strategies are pivotal in this endeavor, allowing researchers to rationally design new compounds with improved efficacy and the ability to circumvent resistance mechanisms. nih.gov

A fundamental application of chemoinformatics in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against P. falciparum. nih.gov

A recent study focusing on a large dataset of 349 quinoline derivatives with activity against the P. falciparum 3D7 strain led to the development of robust 2D and 3D-QSAR models. nih.gov These models, validated both internally and externally, demonstrated high predictive capacity. nih.gov For instance, the Comparative Molecular Similarity Index Analysis (CoMSIA) and 2D-QSAR models showed excellent correlation between predicted and experimental activities, proving to be powerful tools for virtual screening and lead optimization. nih.gov The insights from these models highlight key structural features essential for potent antimalarial activity. The CoMFA and CoMSIA contour maps, for example, can reveal regions where steric bulk, electrostatic interactions, or hydrophobic characteristics are favorable or unfavorable for biological activity.

Data mining of large chemical libraries and experimental screening results further enriches the understanding of the SAR landscape. By analyzing high-throughput screening data, researchers can identify novel chemotypes with desired biological profiles. One such chemoinformatic approach involved the selection of over 16,000 compounds for screening against the malarial target PfNDH2, leading to the identification of 32 active compounds. nih.gov Interestingly, the use of multiple virtual screening methods proved crucial, as different techniques explored distinct areas of chemical space, with very few hits being identified by more than one method. nih.gov This underscores the importance of employing a diverse set of chemoinformatic tools to maximize the discovery of novel active scaffolds.

In the specific context of quinoline-piperidine analogs, research has shown that modifications to the piperidine ring and its substituents significantly impact antimalarial potency. For example, a series of functionalized quinoline-piperidine conjugates were synthesized and evaluated against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Several 4-aminoquinoline-piperidine derivatives demonstrated excellent inhibitory activity in the nanomolar range against both strains, highlighting their potential to overcome existing resistance. nih.gov

The table below presents biological activity data for a selection of these novel quinoline-piperidine analogs, showcasing the potency against different parasite strains.

| Compound ID | Structure | IC₅₀ (NF54, nM) | IC₅₀ (K1, nM) |

| Chloroquine | 4-((7-chloroquinolin-4-yl)amino)pentan-1-amine derivative | 20.0 ± 1.4 | 169.0 ± 46.7 |

| 11a | 7-chloro-N-(2-(exo-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)ethyl)quinolin-4-amine | 27.6 ± 1.4 | 38.6 ± 1.1 |

| 11b | 7-chloro-N-(2-(quinuclidin-4-yl)ethyl)quinolin-4-amine | 22.8 ± 1.0 | 25.1 ± 1.2 |

| 16a | 7-chloro-N-((exo-2-methyl-7-azabicyclo[2.2.1]heptan-2-yl)methyl)quinolin-4-amine | 20.2 ± 1.3 | 47.7 ± 1.8 |

| 16c | 7-chloro-N-((1-methylpiperidin-4-yl)methyl)quinolin-4-amine | 69.3 ± 4.0 | 25.0 ± 0.9 |

Data sourced from Van de Walle et al., 2020. nih.gov

The data clearly indicates that while some novel analogs maintain potency comparable to chloroquine against the sensitive NF54 strain, they exhibit significantly enhanced activity against the resistant K1 strain. nih.gov Such datasets are invaluable for training and refining QSAR models, allowing for the iterative design of more effective antimalarial agents. The integration of chemoinformatic analysis with synthetic chemistry and biological testing creates a powerful cycle for drug discovery, accelerating the identification of promising new candidates based on the this compound scaffold and its relatives.

Future Research Directions and Translational Potential Preclinical Focus

Design of Next-Generation Quinoline-Piperidine Analogues with Enhanced Specificity

The foundation of advancing 1-(6-Chloroquinolin-4-yl)piperidin-3-ol lies in the rational design of next-generation analogues. Structure-activity relationship (SAR) studies are paramount to optimizing potency and selectivity for specific biological targets. nih.gov The existing scaffold offers several key positions for modification.

The quinoline (B57606) core is a critical determinant of activity. The chlorine atom at the C-6 position is a key site for modification. While a 7-chloro substituent is known to be crucial for the antimalarial activity of drugs like chloroquine (B1663885), exploring alternative halogens (F, Br, I) or small electron-withdrawing groups (e.g., CF₃) at the C-6 position could modulate electronic properties and binding interactions. youtube.com Furthermore, the C-2 and C-8 positions of the quinoline ring could be substituted to explore new binding pockets and improve pharmacokinetic properties.

The piperidine (B6355638) ring provides three-dimensional diversity, which is increasingly recognized as crucial for escaping the flat chemical space of traditional fragment libraries. nih.gov The hydroxyl group at the C-3 position is a key hydrogen bonding feature and a site for derivatization. Its stereochemistry (R vs. S) will likely have a significant impact on target engagement and should be a primary focus of synthetic exploration. The piperidine nitrogen can be functionalized to introduce a variety of side chains, influencing solubility, basicity, and interactions with the target protein.

| Modification Site | Proposed Changes | Scientific Rationale | Supporting Evidence |

|---|---|---|---|

| Quinoline C-6 | Replace -Cl with -F, -Br, -CF₃ | Modulate electronic properties of the quinoline ring system to enhance target binding affinity. | Electron-withdrawing groups are often essential for high potency in 4-aminoquinoline (B48711) drugs. youtube.com |

| Quinoline C-2/C-8 | Introduce small alkyl or aryl groups | Probe for additional binding pockets and potentially block metabolic pathways. | Structural modifications on the quinoline core can significantly alter biological activity. heteroletters.org |

| Piperidine C-3 | Synthesize and separate (R) and (S) enantiomers of the hydroxyl group. | Stereochemistry is critical for specific molecular recognition and can dictate efficacy and selectivity. | SAR of quinoline derivatives is highly dependent on stereoisomerism. nih.gov |

| Piperidine Ring | Introduce substituents (e.g., methyl) at C-2, C-4, C-5, or C-6. | Introduce conformational constraints and explore 3D chemical space to improve binding and selectivity. | Substituted piperidines provide access to diverse 3D fragments for drug discovery. nih.gov |

Development of Novel Synthetic Strategies for Structural Diversification

To realize the analogue designs proposed above, robust and flexible synthetic strategies are essential. The primary connection between the quinoline and piperidine moieties can be readily achieved through nucleophilic aromatic substitution, where a 4,6-dichloroquinoline (B1298317) precursor reacts with 3-hydroxypiperidine. mdpi.com However, to build a diverse chemical library, more advanced and modular synthetic routes are required.

Classic quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions can be employed to build the quinoline core from various anilines, allowing for diverse substitution patterns from the ground up. nih.gov The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another powerful tool for accessing substituted quinolines. nih.gov Modern advancements in catalysis, including the use of N-heterocyclic carbenes or metal catalysts, can improve the efficiency and substrate scope of these classical reactions. nih.gov

For diversification of the piperidine moiety, hydrogenation of corresponding pyridine (B92270) precursors can yield cis-substituted piperidines, which can then be epimerized to their trans-diastereomers, providing access to a wide range of stereochemical arrangements. nih.gov

| Synthetic Strategy | Description | Advantages for Diversification |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction of a 4-chloroquinoline (B167314) with an aminopiperidine derivative. | Straightforward final-step coupling; suitable for a wide range of piperidine analogues. mdpi.com |

| Friedländer Annulation | Condensation of a 2-aminobenzaldehyde/ketone with a carbonyl compound (e.g., derived from piperidine). | Allows for the construction of highly substituted quinoline rings from diverse starting materials. nih.gov |

| Gould-Jacobs Reaction | Thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate followed by further steps. | Classic method enabling access to quinolin-4-one backbones which can be later functionalized. nih.gov |

| Catalytic Hydrogenation/Epimerization | Reduction of substituted pyridines to piperidines, followed by controlled isomerization. | Provides systematic access to various diastereomers of the piperidine scaffold, exploring 3D space. nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. A single drug that modulates several targets simultaneously—an approach known as polypharmacology—can offer superior efficacy and a lower propensity for drug resistance compared to highly selective agents. nih.gov The 4-aminoquinoline scaffold is an ideal starting point for developing such multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net

Derivatives of this compound should be investigated for their potential to hit multiple targets. For instance, quinoline hybrids have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease therapy. ugent.be Similarly, the quinoline framework is present in numerous kinase inhibitors used in oncology. Therefore, a library of analogues could be screened against a panel of kinases implicated in a specific cancer, alongside other relevant targets like proteins involved in apoptosis or angiogenesis. This strategy moves beyond the "one-drug, one-target" paradigm and embraces a more systems-level therapeutic approach. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The vast chemical space of potential this compound analogues makes exhaustive synthesis and screening impractical. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to navigate this space efficiently.

Generative AI models can be trained on known bioactive molecules to design novel quinoline scaffolds with desirable drug-like properties. These models can explore new chemical space and propose structures that human chemists might not have conceived. Furthermore, predictive ML models can be developed to forecast the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds. By screening millions of virtual analogues in silico, these models can prioritize a smaller, more promising set of candidates for synthesis, dramatically accelerating the discovery-optimization cycle and reducing costs.

Investigation of Novel Delivery Systems at a Theoretical or Materials Science Level (e.g., nanoparticle encapsulation)

The therapeutic efficacy of a potent compound can be limited by poor biopharmaceutical properties, such as low solubility or rapid metabolism. The investigation of novel drug delivery systems at a theoretical and materials science level is a critical preclinical step. For derivatives of this compound, encapsulation within nanoparticle-based carriers could offer significant advantages.

For example, formulating a lead compound within chitosan-based nanoparticles could enhance its stability and provide for pH-responsive drug release, which is particularly useful for targeting the acidic microenvironments of tumors or intracellular compartments. Other potential nanocarriers include lipid nanoparticles, polymeric micelles, or dendrimers. Computational modeling can be used to simulate the encapsulation process and predict the stability and release kinetics of the drug-nanocarrier complex, guiding the experimental design of these advanced formulations.

Expansion of Target Space for Quinoline-Piperidine Scaffolds

While the 4-aminoquinoline core is historically associated with antimalarial activity, the quinoline-piperidine scaffold is a "privileged structure" with a broad range of biological activities. wikipedia.org A key future direction is the systematic expansion of the target space for analogues of this compound.

Beyond malaria, these compounds should be screened against a diverse array of biological targets implicated in other diseases. The known anticancer, antibacterial, antiviral, and anti-inflammatory properties of various quinoline derivatives suggest wide-ranging potential. nih.gov High-throughput screening of a diversified library against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes could uncover entirely new therapeutic applications. For example, some quinoline derivatives have shown surprising activity against prions, suggesting potential in neurodegenerative disease, an area where the structure-activity relationships were found to be similar to those for antimalarial effects. nih.gov

Development of Preclinical Tools and Probes Based on this compound

Translating a hit compound into a drug requires a deep understanding of its mechanism of action. The structure of this compound is well-suited for the development of chemical probes—valuable tools for target identification and validation.

The C-3 hydroxyl group on the piperidine ring serves as a convenient chemical handle. This hydroxyl group can be readily derivatized to attach various functional tags without drastically altering the core pharmacophore. For example:

Affinity-based probes: Attaching a biotin (B1667282) tag would allow for the pulldown of cellular binding partners, enabling identification of the direct molecular target(s).

Fluorescent probes: Conjugating a fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) would create a probe to visualize the compound's subcellular localization and accumulation via microscopy.

Photoaffinity probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would allow for covalent cross-linking of the probe to its target upon UV irradiation, providing definitive evidence of direct binding.

These preclinical tools are indispensable for confirming the mechanism of action, validating targets, and understanding the on- and off-target effects of a new chemical series, thereby de-risking its progression toward clinical development.

Academic Collaborations and Interdisciplinary Research Initiatives

A comprehensive review of publicly available scientific literature and research databases did not yield specific information regarding academic collaborations or interdisciplinary research initiatives focused on the preclinical study of this compound. While research on other piperidine and quinoline derivatives often involves collaborations between organic chemists, medicinal chemists, pharmacologists, and biologists, no such partnerships have been documented for this particular compound.

The advancement of this compound through the preclinical development pipeline would necessitate the formation of such collaborative efforts. Future research would likely require the establishment of partnerships between academic institutions with expertise in high-throughput screening, computational modeling, and in vivo pharmacology, and potentially industry partners with resources for large-scale synthesis and preclinical testing.

Q & A

Q. What are the optimal synthetic routes for 1-(6-Chloroquinolin-4-yl)piperidin-3-ol, and how can reaction conditions be controlled to maximize yield and purity?

Answer: The synthesis involves multi-step reactions, including:

Quinoline core formation : Chlorination at the 6-position of quinoline using POCl₃ or SOCl₂ under reflux (80–100°C, 4–6 hours).

Piperidine functionalization : Nucleophilic substitution at the 4-position of the chlorinated quinoline with a piperidin-3-ol derivative in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Key parameters :

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Answer: A combination of techniques is essential:

- NMR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.6–8.8 ppm (quinoline H-2, H-8), δ 4.1–4.3 ppm (piperidine H-3), and δ 3.5–3.7 ppm (piperidine H-4).

- ¹³C NMR confirms the chloroquinoline (C-6: ~140 ppm) and hydroxylated piperidine (C-3: ~70 ppm) moieties.

- Mass Spectrometry : ESI-MS (m/z calc. for C₁₄H₁₄ClN₂O: 277.08; observed [M+H]⁺: 278.1).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (if single crystals are obtained via slow evaporation in ethanol) .

Q. What in vitro screening strategies are recommended for initial biological activity assessment?

Answer:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hr exposure).

- Anti-inflammatory : Inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages.

Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Answer: Methodology :

Analog synthesis : Modify substituents on the quinoline (e.g., 6-Cl → 6-F, 6-Br) or piperidine (e.g., hydroxyl position, stereochemistry).

Activity profiling : Compare analogs across assays (e.g., IC₅₀ shifts in cancer cells).

Key structural features :

- Chlorine at C-6 enhances lipophilicity and target binding.

- Piperidine hydroxyl improves solubility but may reduce membrane permeability.

Q. How can contradictory bioactivity data across different in vitro models be resolved?

Answer: Root causes :

- Cell-line-specific expression of target proteins (e.g., cytochrome P450 isoforms affecting metabolism).

- Assay interference (e.g., compound autofluorescence in fluorimetric assays).

Resolution strategies :

Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding affinity.

Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess degradation.

Cytotoxicity controls : Parallel assays with non-cancerous cells (e.g., HEK293) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA gyrase for antimicrobial activity).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with quinoline N-1).

Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for topoisomerase II) with experimental IC₅₀ values .

Q. How can solubility and stability challenges be addressed without compromising bioactivity?

Answer:

- Salt formation : Hydrochloride salts improve aqueous solubility (test pH 4–7 buffers).

- Prodrug design : Acetylate the piperidine hydroxyl for enhanced permeability, with enzymatic hydrolysis in vivo.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size, PDI <0.2) for sustained release .

Q. What strategies are effective for identifying and characterizing synthetic byproducts?

Answer:

- LC-MS/MS : High-resolution mass spectrometry (HRMS) to detect impurities (e.g., dechlorinated byproducts).

- Isolation via Prep-HPLC : Collect fractions of byproducts for NMR analysis.

- Mechanistic studies : DFT calculations (Gaussian 16) to predict reaction pathways (e.g., SN1 vs. SN2 substitutions) .

Q. How should researchers validate conflicting cytotoxicity data between 2D and 3D cell models?

Answer:

- 3D Spheroid assays : Use ultra-low attachment plates to culture spheroids (5–7 days). Compare IC₅₀ values with 2D monolayers.

- Penetration analysis : Confocal microscopy with fluorescent analogs to assess compound diffusion into spheroids.

- Microenvironment mimicry : Incorporate stromal cells (e.g., fibroblasts) to better replicate in vivo conditions .

Q. What are the best practices for ensuring reproducibility in biological assays?

Answer:

- Standardization :

- Cell passage number (≤20 for cancer lines).

- Serum batch consistency (use certified FBS).

- Compound storage (−20°C in DMSO, avoid freeze-thaw cycles).

- Inter-laboratory validation : Share protocols via platforms like Protocols.io .

- Data reporting : Include Hill slopes in dose-response curves and raw data in supplements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.